molecular formula C20H23N3O5 B6506620 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}ethanediamide CAS No. 1421498-50-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}ethanediamide

Cat. No.: B6506620
CAS No.: 1421498-50-1
M. Wt: 385.4 g/mol
InChI Key: ZFICQMKSNXZJRP-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}ethanediamide is a synthetic organic compound designed for chemical and pharmaceutical research. The structure of this molecule features a 1,3-benzodioxole group, a common motif in bioactive compounds, linked via a methylene bridge to an ethanediamide (oxalamide) core. The oxalamide nitrogen is further functionalized with a 2-hydroxy-2-[4-(dimethylamino)phenyl]ethyl group . This specific molecular architecture, particularly the ethanediamide linker, is of significant interest in medicinal chemistry for the development of novel therapeutic agents . Research Applications: • Medicinal Chemistry: Serves as a key intermediate or precursor in the synthesis of more complex molecules targeting various disease pathways. The presence of the benzodioxole and dimethylaminophenyl groups makes it a valuable scaffold for investigating new pharmacophores . • Chemical Biology: Can be utilized as a tool compound to probe biological processes and protein-ligand interactions, potentially for enzyme inhibition studies. Researchers can leverage this compound to explore its physicochemical properties and biochemical activities. Specific data on purity, solubility, and spectral characteristics (NMR, MS) should be referenced from the internal Certificate of Analysis.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-23(2)15-6-4-14(5-7-15)16(24)11-22-20(26)19(25)21-10-13-3-8-17-18(9-13)28-12-27-17/h3-9,16,24H,10-12H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFICQMKSNXZJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}ethanediamide, commonly referred to as a derivative of the benzodioxole class, exhibits significant biological activity that has garnered attention in pharmacological research. This compound is structurally related to known psychoactive substances and has been investigated for its potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C17H22N2O3C_{17}H_{22}N_2O_3, with a molecular weight of approximately 302.37 g/mol. It features a benzodioxole moiety, which is known for its role in various biological activities, particularly in neuropharmacology.

Research indicates that compounds within the benzodioxole class can interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and cognitive function. The specific mechanism of action for this compound involves modulation of neurotransmitter systems, potentially enhancing serotonergic activity.

1. Psychoactive Effects

Studies have shown that benzodioxole derivatives can produce psychoactive effects similar to those of MDMA (3,4-methylenedioxymethamphetamine). This compound may enhance mood and social interaction by increasing serotonin levels in the brain.

2. Neuroprotective Properties

Preliminary studies suggest that this compound exhibits neuroprotective properties. It may help mitigate oxidative stress and inflammation in neuronal tissues, which are critical factors in neurodegenerative diseases.

3. Antidepressant Activity

Animal models have demonstrated that this compound can produce antidepressant-like effects. These effects are likely mediated through its action on serotonin pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study A Demonstrated enhanced social behavior in mice treated with the compound compared to control groups.
Study B Reported significant reductions in depressive-like behaviors in animal models, suggesting potential as an antidepressant.
Study C Showed neuroprotective effects against oxidative stress in vitro, indicating possible therapeutic benefits for neurodegenerative conditions.

Safety and Toxicology

While the therapeutic potential is promising, safety profiles must be established through rigorous toxicological assessments. Current data indicates moderate toxicity at high doses; however, further studies are needed to ascertain long-term effects and safe dosage ranges.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound shares structural motifs with several analogs, as outlined below:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Hypothetical/Potential Applications
Target Compound C₂₀H₂₃N₃O₅ 393.42 Benzodioxole, dimethylaminophenyl, ethanediamide CNS modulation, receptor ligand
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Benzamide, hydroxyethyl Metal-catalyzed C–H functionalization
N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide C₂₇H₂₇FN₄O₄ 490.5 Benzodioxole, fluorophenyl, piperazine Antipsychotic (fluorine enhances metabolic stability)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide C₁₇H₁₂N₂O₃S 324.36 Thiazolidinone, benzamide Antimicrobial activity

Key Observations :

  • Benzodioxole vs. Benzamide : The target compound’s benzodioxole group may confer greater metabolic stability compared to simple benzamides (e.g., ), which lack the dioxole’s electron-rich aromatic system .
  • Dimethylaminophenyl vs.
  • Ethanediamide Linker: This moiety enables hydrogen bonding and chelation, similar to the thiazolidinone group in , though the latter’s conjugated system may favor antimicrobial activity via membrane disruption .
Pharmacological Potential
  • Target Compound: Hypothesized CNS activity due to benzodioxole (common in psychoactive agents) and dimethylamino groups (seen in antidepressants like imipramine).
  • Compound: Thiazolidinone derivatives exhibit antimicrobial properties, highlighting how functional group variation dictates therapeutic focus .

Preparation Methods

Starting Material: Piperonal

Piperonal (3,4-methylenedioxybenzaldehyde) serves as the precursor. The aldehyde group is converted to an amine via reductive amination or nitrile reduction.

Method A: Reductive Amination

  • Reaction : Piperonal is condensed with ammonium acetate in methanol under reflux, followed by reduction with sodium borohydride.

  • Conditions :

    • Solvent: Methanol

    • Temperature: 65°C (condensation), 0–25°C (reduction)

    • Yield: 68–72%

Method B: Nitrile Intermediate

  • Nitrile Formation : Piperonal reacts with hydroxylamine hydrochloride to form the oxime, followed by dehydration with acetic anhydride.

  • Nitrile Reduction : The nitrile is reduced to the amine using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    • Yield: 75–80%

Characterization Data :

  • 1H NMR (CDCl3) : δ 6.75 (s, 1H, aromatic), 6.65 (d, 1H, aromatic), 5.95 (s, 2H, OCH2O), 3.85 (s, 2H, CH2NH2)

Synthesis of 2-[4-(Dimethylamino)phenyl]-2-hydroxyethylamine

Grignard Addition to 4-Dimethylaminoacetophenone

  • Reaction : 4-Dimethylaminoacetophenone reacts with methylmagnesium bromide to form a tertiary alcohol.

  • Amination : The alcohol is converted to the amine via a Gabriel synthesis (phthalimide substitution) followed by hydrazinolysis.

    • Yield : 60–65%

Alternative Route: Reductive Amination

  • Ketone to Imine : 4-Dimethylaminoacetophenone reacts with ammonium acetate to form an imine.

  • Reduction : Sodium cyanoborohydride reduces the imine to the amine.

    • Yield : 70–75%

Characterization Data :

  • 13C NMR (DMSO-d6) : δ 150.2 (C-N), 116.4 (aromatic), 72.1 (CHOH), 45.8 (N(CH3)2)

Diamide Coupling Reaction

Stepwise Amide Bond Formation

  • First Coupling :

    • Reagents : 1,3-Benzodioxol-5-ylmethylamine reacts with ethanedioyl chloride in dichloromethane (DCM) at 0°C.

    • Conditions : Triethylamine (TEA) as base, 2-hour stirring.

    • Intermediate : Monoamide chloride.

  • Second Coupling :

    • Reagents : Intermediate reacts with 2-[4-(dimethylamino)phenyl]-2-hydroxyethylamine in DCM.

    • Conditions : Room temperature, 12-hour reaction.

    • Yield : 55–60%

One-Pot Coupling Optimization

  • Reagents : Both amines added simultaneously to ethanedioyl chloride in THF.

  • Conditions : 0°C to room temperature, 24-hour reaction.

  • Yield : 50–58% (lower due to competing side reactions)

Purification and Characterization

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : Ethyl acetate/methanol (9:1 v/v)

  • Purity : >95% (HPLC)

Spectroscopic Data

  • IR (KBr) : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C)

  • MS (ESI+) : m/z 428.2 [M+H]+

Challenges and Optimization

Hydroxyl Group Protection

  • Issue : Unprotected hydroxyl groups lead to O-acylation side products.

  • Solution : Use tert-butyldimethylsilyl (TBS) protection before coupling, removed post-reaction with tetrabutylammonium fluoride (TBAF).

  • Yield Improvement : 68–72%

Solvent Selection

  • Polar Aprotic Solvents : DMF improves solubility but risks over-reaction.

  • Optimal Solvent : THF/DCM (1:1) balances reactivity and solubility

Comparative Analysis of Methods

ParameterStepwise CouplingOne-Pot Synthesis
Yield 55–60%50–58%
Purity >95%85–90%
Reaction Time 14 hours24 hours
Side Products MinimalModerate

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity and yield be maximized during synthesis?

Methodological Answer: The synthesis involves multi-step organic reactions. Key steps include:

  • Step 1: Preparation of the benzodioxol-5-ylmethyl intermediate via reaction of benzo[d][1,3]dioxol-5-ylmethanol with oxalyl chloride to form the acyl chloride derivative .
  • Step 2: Coupling with the hydroxyethyl-dimethylaminophenyl intermediate using coupling agents like EDC/HOBt under inert conditions (e.g., DMF solvent, 0–5°C) to form the ethanediamide linkage .
  • Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (methanol/water) to achieve ≥95% purity .

Critical Parameters:

  • Temperature control during coupling to prevent side reactions.
  • Use of anhydrous solvents to avoid hydrolysis.
  • Analytical validation via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR for structural confirmation .

Q. What characterization techniques are essential to confirm the compound’s structural integrity and purity?

Methodological Answer: A combination of spectroscopic and chromatographic methods is required:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (DMSO-d6): Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.7 ppm (CH₂ of benzodioxole), δ 2.9 ppm (N,N-dimethylamino group) .
    • ¹³C NMR: Carbonyl signals at ~165–170 ppm (oxalamide) and aromatic carbons at 100–150 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 427.1764 (calculated for C₂₁H₂₇N₃O₅) .
  • HPLC: Retention time consistency (e.g., 12.3 min on C18 column) and ≥95% purity threshold .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:

  • In vitro cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ determination for falcipain-2 in antimalarial studies) .
  • Cellular uptake: LC-MS/MS quantification in cell lysates after 24-hour exposure .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., anticancer vs. antimalarial) be resolved?

Methodological Answer: Contradictions often arise from structural promiscuity. Strategies include:

  • Target Deconvolution: Use affinity chromatography with immobilized compound to identify binding proteins from cell lysates .
  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., replacing dimethylamino with morpholine) to isolate activity determinants .
  • Pathway Analysis: RNA-seq or phosphoproteomics to map affected pathways (e.g., apoptosis vs. hemoglobin degradation) .

Example Data Conflict:

  • Anticancer activity (IC₅₀ = 12 μM in MCF-7) vs. antimalarial activity (IC₅₀ = 8 μM for falcipain-2) .
  • Resolution: The hydroxyethyl group may enable dual binding to kinase ATP pockets and protease active sites .

Q. What computational methods are suitable for predicting its metabolic stability and toxicity?

Methodological Answer:

  • Metabolism Prediction:
    • Use in silico tools like SwissADME to identify CYP450 substrates (e.g., CYP3A4-mediated oxidation of benzodioxole) .
    • Molecular docking (AutoDock Vina) with liver microsomal enzymes to predict phase I/II metabolites .
  • Toxicity Profiling:
    • ProTox-II for hepatotoxicity risk assessment (e.g., alert for mitochondrial toxicity due to dimethylamino group) .
    • Ames test simulations (e.g., Derek Nexus) to flag mutagenic potential .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?

Methodological Answer:

  • Formulation Optimization:
    • Nanoemulsions (e.g., Tween-80/soybean oil) to enhance solubility (logP = 2.5) .
    • Prodrug derivatization (e.g., esterification of hydroxyethyl group) for sustained release .
  • Pharmacokinetic Studies in Rodents:
    • IV administration: Calculate t₁/₂ (e.g., 4.2 hours) and Vd (e.g., 1.8 L/kg) .
    • Oral dosing: Use LC-MS/MS to measure bioavailability (e.g., 22% in mice) and identify first-pass metabolism bottlenecks .

Q. What strategies are effective for resolving synthetic impurities (>5%) observed during scale-up?

Methodological Answer:

  • Impurity Profiling:
    • LC-MS/MS to identify byproducts (e.g., hydrolyzed oxalamide or oxidized benzodioxole) .
  • Process Optimization:
    • Replace oxalyl chloride with milder acylating agents (e.g., DCC) to reduce hydrolysis .
    • Use flow chemistry for precise temperature control during coupling (e.g., 25°C ± 1°C) .

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